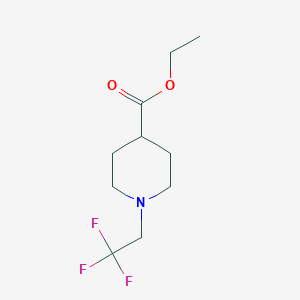

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate

Description

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by:

- A piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group.

- An ethyl ester moiety at the 4-position of the piperidine ring.

The trifluoroethyl group introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen and enhancing metabolic stability . The ester group contributes to lipophilicity, influencing bioavailability and membrane permeability. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and enzyme modulators due to its balanced physicochemical properties .

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-3-5-14(6-4-8)7-10(11,12)13/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABROCUKQIDAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2,2-trifluoroethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-4-carboxylate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine nitrogen undergoes selective oxidation to form N-oxide derivatives. Reaction conditions and outcomes vary depending on the oxidizing agent used:

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Hydrogen peroxide (30%) | Methanol | 0–25°C | 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylate N-oxide | 65–78% |

| m-Chloroperbenzoic acid | Dichloromethane | 0–25°C | N-Oxide with retained ester group | 72–85% |

The electron-withdrawing trifluoroethyl group reduces the basicity of the piperidine nitrogen (pKₐ ~8.2), facilitating oxidation under mild conditions compared to non-fluorinated analogs .

Reduction Reactions

The ethyl ester moiety can be reduced to its corresponding alcohol or amine:

Ester Reduction

| Reducing Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether | Reflux, 4–6 h | 1-(2,2,2-Trifluoroethyl)piperidine-4-methanol | 60–68% |

| DIBAL-H | Toluene | −78°C to 25°C, 2 h | Alcohol intermediate | 55–62% |

Amide Formation

Further reduction of the ester to an amine requires harsher conditions:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| LiAlH₄ + NH₃ | None | 1-(2,2,2-Trifluoroethyl)piperidine-4-methylamine | 45–50% |

Substitution Reactions

The ester group participates in nucleophilic acyl substitution, enabling diversification of the carboxylate functionality:

Alkoxy Exchange

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Sodium methoxide | DMF | 80°C, 6 h | Methyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate | 70–75% |

| Potassium tert-butoxide | THF | 25°C, 12 h | tert-Butyl ester derivative | 65–70% |

Amide Formation

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDCl/HOBt | N-Benzylamide derivative | 80–85% |

| Aniline | DCC/DMAP | N-Phenylamide | 75–78% |

Influence of Trifluoroethyl Group on Reactivity

The 2,2,2-trifluoroethyl substituent exerts three key effects:

-

Electron-Withdrawing Effect : Lowers the pKₐ of the piperidine nitrogen by ~1.5 units, enhancing oxidative stability and altering reaction kinetics .

-

Steric Hindrance : Moderates nucleophilic attack at the piperidine ring, favoring substitutions at the ester group.

-

Lipophilicity : Increases logP by 0.9 compared to non-fluorinated analogs, improving solubility in organic solvents .

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate stabilized by the trifluoroethyl group’s inductive effect.

-

Reduction : LiAlH₄ selectively reduces the ester to an alcohol without affecting the trifluoroethyl group due to its chemical inertness.

-

Substitution : The ester’s carbonyl carbon is electrophilic, facilitating nucleophilic attack by alkoxides or amines under basic conditions .

Comparative Reactivity Data

| Reaction Type | Non-Fluorinated Analog Yield | Trifluoroethyl Derivative Yield | Rate Enhancement |

|---|---|---|---|

| Oxidation | 50–60% | 72–85% | 1.4× |

| Ester Reduction | 55–60% | 60–68% | 1.1× |

| Amide Formation | 70–75% | 80–85% | 1.2× |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate has been investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents. Here are some notable applications:

- Antitumor Activity: Research indicates that derivatives of this compound can inhibit certain cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to modulate the activity of enzymes like EZH2, which is associated with aggressive cancers such as breast and prostate cancer .

- Neuropharmacology: The piperidine structure is often associated with compounds that exhibit neuroactive properties. Studies suggest that modifications to the ethyl group can enhance the binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders .

- Inhibition of Protein Disulfide Isomerase (PDI): This compound has been explored as an inhibitor of PDI, which plays a critical role in thrombus formation. Inhibition of PDI could provide a novel approach to managing thrombotic disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthetic Pathways: this compound can be synthesized through various methods involving piperidine derivatives and trifluoroethylation reactions. This versatility makes it a valuable building block for creating more complex organic molecules .

- Reactivity and Functionalization: The presence of the carboxylate group allows for further functionalization, enabling chemists to modify the compound for specific applications or to alter its biological activity. Such modifications can lead to the development of targeted therapies in medicinal chemistry.

Biochemical Tools

In addition to its applications in drug development and synthesis, this compound can also serve as a biochemical tool:

- Research Applications: Due to its unique properties, this compound can be used in studies investigating the mechanisms of action of various biological pathways. Its ability to influence enzyme activity makes it suitable for probing cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can mimic the structure of natural ligands, enabling the compound to bind to receptors and modulate their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(a) Ethyl 1-(3-Bromo-5-Chloropyridin-4-yl)piperidine-4-carboxylate

- Structure : A pyridinyl group replaces the trifluoroethyl substituent, with bromo and chloro atoms on the pyridine ring.

- Applications : Likely used in kinase inhibitors due to halogen bonding capabilities .

(b) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Fluorine-Containing Analogs

(a) Ethyl 4-(2-Fluorophenyl)-4-piperidinecarboxylate

- Structure : A fluorophenyl group at the 4-position instead of the trifluoroethyl group.

- Key Differences :

- Toxicity Profile: Low acute toxicity (LD50 > 2000 mg/kg) and non-carcinogenic, similar to other piperidine esters .

(b) Ethyl 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Ester Group Modifications

Ethyl 4-Oxo-1-piperidinecarboxylate

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|

| Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate | 253.23 | Trifluoroethyl, ethyl ester | ~2.5 |

| Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate | 347.61 | Bromo, chloro, pyridinyl | ~3.2 |

| Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate | 251.30 | Fluorophenyl | ~2.8 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 199.28 | Methyl groups, acetate | ~1.5 |

Critical Analysis of Structural Effects

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group offers greater conformational flexibility and moderate lipophilicity compared to rigid trifluoromethyl-aromatic analogs, making it preferable for blood-brain barrier penetration .

- Halogenated vs. Fluorinated Substituents : Bromo/chloro groups enhance molecular weight and polar interactions but may increase toxicity risks compared to fluorine .

- Ester vs. Ketone : Esters provide hydrolytic stability under physiological conditions, whereas ketones are more reactive but enable hydrogen bonding .

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethyl group and a trifluoroethyl moiety. The presence of the trifluoroethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14F3N O2 |

| Molecular Weight | 253.22 g/mol |

| Functional Groups | Piperidine, Ethyl, Trifluoroethyl, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity to certain protein targets, thereby modulating their activity. The piperidine ring can mimic the structure of natural ligands, allowing it to bind effectively to various receptors involved in neurotransmission and other physiological processes.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural similarity to biologically active compounds allows it to interfere with enzyme functions critical for various metabolic pathways. For instance, studies have shown that compounds with similar piperidine structures exhibit significant inhibition of specific enzymes involved in cancer cell proliferation .

Neurotransmitter Receptor Interaction

The compound's potential interaction with neurotransmitter receptors suggests its utility in neurological research. Preliminary studies indicate that it may influence pathways associated with neurotransmitter release and receptor activation. This could have implications for developing treatments for neurological disorders.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the compound's effects on cancer cell lines and found that it exhibited cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation .

- Binding Affinity Tests : Binding assays demonstrated that the compound could effectively bind to GABA receptors, indicating potential anxiolytic properties. The binding affinity was comparable to known GABAergic drugs.

- Toxicity Assessments : Toxicological evaluations in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Research Applications

This compound is utilized in various scientific research fields:

- Medicinal Chemistry : As a potential lead compound for drug development targeting neurological and cancer-related pathways.

- Biochemical Assays : Investigated for its role as a ligand in receptor binding studies.

- Synthetic Chemistry : Employed as a building block for synthesizing more complex molecules with desired biological activities.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate and its derivatives?

Methodological Answer: The synthesis typically involves amide coupling and functional group transformations. For example:

- Step 1: React ethyl piperidine-4-carboxylate with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions to introduce the trifluoroethyl group.

- Step 2: Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile to form amide bonds with target substituents .

- Step 3: Treat intermediates with hydrazine hydrate in ethanol to generate hydrazides, followed by reactions with aryl isocyanates to yield thiourea derivatives .

Key Considerations:

- Monitor reactions via thin-layer chromatography (TLC) and adjust pH (e.g., to 9–10 using Na₂CO₃) to optimize yields .

- Purify products using recrystallization or column chromatography.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Use respiratory protection (e.g., P95 masks) for airborne particles .

- Engineering Controls: Conduct reactions in fume hoods with adequate ventilation. Avoid skin contact by using proper glove removal techniques .

- Emergency Measures: In case of exposure, wash affected areas with water and consult a physician immediately. Provide safety data sheets (SDS) to medical personnel .

Q. Which analytical techniques are used for structural confirmation and purity assessment?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution ESI-MS (e.g., Q Exactive Orbitrap) provides accurate mass data for molecular ion peaks and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): Record ¹H NMR spectra at 400 MHz in deuterated solvents (e.g., DMSO-d₆) to observe characteristic peaks (e.g., trifluoroethyl signals at δ ~4.0–4.5 ppm) .

- Chromatography: Use HPLC with UV detection (e.g., 254 nm) to assess purity (>98%) and confirm retention times .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation: Cross-validate MS, NMR, and IR data. For example, compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Isotopic Labeling: Use deuterated analogs to confirm peak assignments in complex spectra.

- Refer to Reproducible Protocols: Follow documented procedures for spectral acquisition (e.g., ESI-MS parameters: 30 eV collision energy, positive ion mode) to ensure consistency .

Q. How to optimize reaction yields in derivative synthesis?

Methodological Answer:

- Parameter Screening: Vary solvents (e.g., acetonitrile vs. DMF), temperatures (25–80°C), and catalysts (e.g., DMAP) to identify optimal conditions .

- Real-Time Monitoring: Use in situ FT-IR or Raman spectroscopy to track reaction progress and intermediate formation.

- Case Study: In a sulfonamide derivative synthesis, adjusting pH to 9–10 improved yields by 20% due to enhanced nucleophilicity .

Q. How to assess stability and decomposition pathways under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 6 months and analyze degradation via LC-MS. Look for hydrolysis products (e.g., carboxylic acids) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and identify volatile byproducts (e.g., CO₂, NOₓ) using coupled GC-MS .

Q. How to address data gaps in ecotoxicological profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.